2-Nitrobenzo[d]oxazol-4-amine
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Overview
Description
2-Nitrobenzo[d]oxazol-4-amine is a heterocyclic compound featuring a benzoxazole ring with a nitro group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzo[d]oxazol-4-amine typically involves the nitration of benzo[d]oxazole derivatives. One common method includes the nitration of benzo[d]oxazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2-Aminobenzo[d]oxazol-4-amine.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrobenzo[d]oxazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Aminobenzo[d]oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of a nitro group, altering its chemical and biological properties.
Uniqueness: 2-Nitrobenzo[d]oxazol-4-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. The nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-nitro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5N3O3/c8-4-2-1-3-5-6(4)9-7(13-5)10(11)12/h1-3H,8H2 |
InChI Key |
CUEDQCYRFXBERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
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